(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Overview
Description
®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a chemical compound that serves as a key intermediate in the synthesis of eletriptan, a medication used for the acute treatment of migraines. This compound is characterized by its indole structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole involves several steps. One of the methods includes reacting ®-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with a reducing agent. Common reducing agents used in this process are sodium dihydro-bis(2-methoxyethoxy)aluminate, lithium tris(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride, and diisobutylaluminium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned reducing agents under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it feasible for mass production .
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized indoles .
Scientific Research Applications
Chemistry
In chemistry, ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .
Biology
Biologically, this compound is significant due to its role in the synthesis of eletriptan, which is used to treat migraines by acting as a selective serotonin receptor agonist .
Medicine
In medicine, the primary application of this compound is in the production of eletriptan, which helps alleviate migraine symptoms by targeting serotonin receptors in the brain .
Industry
Industrially, this compound is valuable for its role in the large-scale production of eletriptan, ensuring a steady supply of this important medication .
Mechanism of Action
The mechanism of action of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is primarily through its conversion to eletriptan. Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding action leads to the constriction of blood vessels in the brain, thereby reducing the swelling and pain associated with migraines .
Comparison with Similar Compounds
Similar Compounds
Eletriptan: The final product synthesized from ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole.
Sumatriptan: Another triptan used for migraine treatment, but with a different chemical structure.
Zolmitriptan: Similar to eletriptan but with variations in its indole structure.
Uniqueness
®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is unique due to its specific role as an intermediate in the synthesis of eletriptan. Its structure allows for the selective targeting of serotonin receptors, making it a crucial component in migraine treatment .
Properties
IUPAC Name |
5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458106 | |
Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143322-57-0 | |
Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143322-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XR1NS522CP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR1NS522CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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